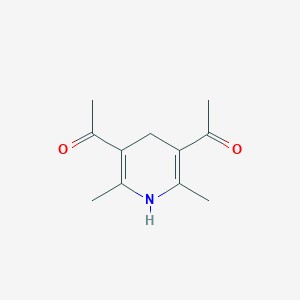

3,5-Diacetyl-1,4-dihydrolutidine

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(5-acetyl-2,6-dimethyl-1,4-dihydropyridin-3-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-6-10(8(3)13)5-11(9(4)14)7(2)12-6/h12H,5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLZAMKNXRDJWLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(CC(=C(N1)C)C(=O)C)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1079-95-4 | |

| Record name | 3,5-Diacetyl-1,4-dihydrolutidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001079954 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,5-DIACETYL-1,4-DIHYDROLUTIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/414TNN4AH7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3,5-Diacetyl-1,4-dihydrolutidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 3,5-Diacetyl-1,4-dihydrolutidine, a prominent member of the dihydropyridine (B1217469) class of compounds. Central to this synthesis is the Hantzsch reaction, a classic multi-component reaction renowned for its efficiency in constructing the dihydropyridine core. This document elucidates the intricate mechanism of the Hantzsch synthesis, offers detailed experimental protocols, presents quantitative data on reaction yields under various conditions, and provides a thorough characterization of the target molecule. The guide is designed to be a valuable resource for researchers and professionals engaged in organic synthesis, medicinal chemistry, and drug development, offering both theoretical understanding and practical guidance.

Introduction

This compound, also known as DDL, is a heterocyclic compound belonging to the 1,4-dihydropyridine (B1200194) (DHP) family. The DHP scaffold is of significant interest in medicinal chemistry due to its presence in a variety of biologically active molecules. The synthesis of DDL is most commonly achieved through the Hantzsch pyridine (B92270) synthesis, a one-pot condensation reaction involving an aldehyde, a β-ketoester, and a nitrogen source.[1][2] This reaction, first reported by Arthur Hantzsch in 1881, remains a cornerstone of heterocyclic chemistry due to its versatility and reliability.[3] This guide will delve into the core principles of this synthetic route, providing the necessary details for its successful implementation and the thorough characterization of its product.

The Hantzsch Synthesis Mechanism

The synthesis of this compound proceeds via the Hantzsch reaction, a four-component condensation of formaldehyde (B43269), two equivalents of acetylacetone (B45752) (a β-dicarbonyl compound), and an ammonia (B1221849) source (typically ammonium (B1175870) acetate (B1210297) or ammonia itself).[4] The reaction mechanism can be dissected into several key steps, each contributing to the formation of the final dihydropyridine ring.

A proposed reaction pathway involves the initial formation of two key intermediates: an α,β-unsaturated carbonyl compound and an enamine.[4]

-

Knoevenagel Condensation: One molecule of acetylacetone reacts with formaldehyde in a Knoevenagel-type condensation to form an α,β-unsaturated dicarbonyl intermediate.

-

Enamine Formation: The second molecule of acetylacetone reacts with ammonia to form an enamine intermediate, 4-amino-3-penten-2-one.

-

Michael Addition: The enamine then acts as a nucleophile and attacks the α,β-unsaturated dicarbonyl compound in a Michael addition reaction.

-

Cyclization and Dehydration: The resulting intermediate undergoes an intramolecular cyclization, followed by dehydration to yield the stable this compound ring system.

The following diagram illustrates this intricate reaction pathway:

Quantitative Data

The yield of this compound in the Hantzsch synthesis can be influenced by several factors, including the choice of reactants, solvent, catalyst, and reaction temperature. While the classical approach often provides good yields, optimization of these parameters can lead to significant improvements in efficiency. The following table summarizes representative data for the synthesis of dihydropyridine derivatives under various conditions, highlighting the impact of different catalysts.

| Aldehyde | β-Ketoester | Nitrogen Source | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Benzaldehyde | Ethyl acetoacetate | NH₄OAc | None | Ethanol (B145695) | Reflux | 8 | 65 |

| Benzaldehyde | Ethyl acetoacetate | NH₄OH | p-TSA | Ethanol | Reflux | 6 | 82 |

| Benzaldehyde | Ethyl acetoacetate | NH₄OAc | Tannic Acid | H₂O | 80 | 1 | 94 |

| Benzaldehyde | Ethyl acetoacetate | NH₄OAc | Fe₃O₄@SiO₂-SO₃H | Ethanol | 60 | 0.5 | 96 |

| Benzaldehyde | Ethyl acetoacetate | NH₄OAc | UiO-66-NH₂ | Ethanol | RT | 0.5 | 98 |

Note: This table presents data for the synthesis of a model dihydropyridine (diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate) to illustrate the effects of different catalysts. Yields for this compound may vary.

Experimental Protocols

This section provides a detailed methodology for the synthesis of a this compound adduct, which can be adapted for the specific synthesis of the target compound.[5]

Materials and Reagents

-

Acetylacetone (analytical grade)

-

Formaldehyde (distilled from commercial grade paraformaldehyde, 99% purity)[5]

-

Ammonia source (e.g., ammonium acetate or aqueous ammonia)

-

Solvent (e.g., ethanol or water)

-

Reflux apparatus

-

Filtration equipment

-

Drying agent (e.g., phosphorus pentoxide or potassium permanganate)[5]

Synthesis Procedure

-

In a round-bottom flask equipped with a reflux condenser, combine acetylacetone (0.02 mol), formaldehyde (0.01 mol), and the chosen ammonia source in a suitable solvent.[5]

-

The reaction mixture is then heated to reflux for a specified period (e.g., 1 hour).[5]

-

After reflux, the mixture is allowed to cool to room temperature and may be left to stand overnight to facilitate product precipitation.[5]

-

The resulting solid product is collected by filtration.

-

The crude product is washed with a cold solvent to remove any unreacted starting materials and soluble impurities.

-

The purified product is then dried under vacuum over a suitable drying agent.[5]

Purification and Characterization

The synthesized this compound can be further purified by recrystallization from a suitable solvent, such as ethanol or water.[5] The identity and purity of the final product should be confirmed by various analytical techniques.

-

Melting Point: The melting point of the purified compound can be determined and compared with literature values. A reported melting temperature range for a similar adduct is 179.5-180.4°C.[5]

-

Spectroscopic Analysis:

-

UV-Vis Spectroscopy: The ultraviolet-visible spectrum of the compound can be recorded to determine its maximum absorption wavelengths (λmax). A this compound adduct has shown absorption maxima at 250, 255, and 410 nm.[5]

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. Key vibrational bands for a similar adduct include N-H stretching, C=O stretching, and C-N stretching.[5]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure of the synthesized compound by providing detailed information about the hydrogen and carbon atoms in the molecule.

-

Experimental Workflow

The following diagram outlines the general workflow for the synthesis, purification, and characterization of this compound.

Conclusion

The Hantzsch synthesis provides an effective and straightforward route for the preparation of this compound. This technical guide has detailed the underlying mechanism of this important reaction, provided practical experimental protocols, and outlined the necessary steps for the purification and characterization of the final product. The presented quantitative data, while illustrative, underscores the importance of optimizing reaction conditions to achieve high yields. By following the methodologies and understanding the principles described herein, researchers and professionals can confidently synthesize and characterize this valuable dihydropyridine derivative for its potential applications in various fields of chemical and pharmaceutical sciences.

References

A Technical Guide to the Hantzsch Synthesis of 3,5-Diacetyl-1,4-dihydrolutidine

For Researchers, Scientists, and Drug Development Professionals

The Hantzsch pyridine (B92270) synthesis, a multi-component reaction first reported by Arthur Rudolf Hantzsch in 1881, remains a cornerstone of heterocyclic chemistry.[1] This reaction provides a straightforward and efficient route to 1,4-dihydropyridines (1,4-DHPs) and their corresponding pyridine derivatives.[1][2] The 1,4-DHP scaffold is of significant interest in medicinal chemistry, forming the core structure of several calcium channel blockers used to treat cardiovascular disorders.[1][3] This guide provides an in-depth technical overview of a specific application of this reaction: the synthesis of 3,5-Diacetyl-1,4-dihydrolutidine, a yellow crystalline product, from the condensation of acetylacetone (B45752), formaldehyde, and an ammonia (B1221849) source.[4][5]

Reaction Mechanism

The Hantzsch synthesis of this compound is a one-pot reaction that proceeds through several key intermediates.[1][6] The generally accepted mechanism involves the initial formation of two key intermediates: a β-enamino ketone and an α,β-unsaturated ketone.[7]

-

Enamine Formation : One equivalent of the β-dicarbonyl compound (acetylacetone) reacts with ammonia (or an ammonia source like ammonium (B1175870) acetate) to form an enamine intermediate, 4-amino-3-penten-2-one.[7][8]

-

Knoevenagel Condensation : A second equivalent of acetylacetone undergoes a Knoevenagel condensation with an aldehyde (formaldehyde) to yield an α,β-unsaturated dicarbonyl compound.[2][7]

-

Michael Addition & Cyclization : The enamine intermediate acts as a nucleophile in a Michael addition to the unsaturated dicarbonyl compound.[7] This is followed by an intramolecular condensation and dehydration to form the final 1,4-dihydropyridine (B1200194) ring.[6]

The following diagram illustrates the proposed reaction pathway.

Caption: Proposed mechanism for the Hantzsch synthesis of this compound.

Experimental Protocols

Various methods have been employed for the Hantzsch synthesis, with modifications aimed at improving yields, reducing reaction times, and employing more environmentally benign conditions.[1][9]

Protocol 1: General Reflux Method

This protocol is adapted from a procedure for the synthesis of a this compound derivative.[10]

Materials:

-

Acetylacetone (2 equivalents)

-

Formaldehyde solution (1 equivalent)

-

Ammonia source (e.g., plasma albumin, ammonium acetate) (1 equivalent)

-

Solvent (e.g., water, ethanol)

Procedure:

-

Combine 20 cm³ of acetylacetone (0.02 mol), 20 cm³ of 0.0001 M formaldehyde, and 10 cm³ of 0.0001 M plasma albumin in a reflux flask.[10]

-

Heat the mixture under reflux for 1 hour on a water bath.[10]

-

Transfer the contents to a beaker and allow to stand overnight, during which a yellow precipitate forms.[10]

-

Filter the crude product.[10]

-

Recrystallize the product from water to purify.[10]

-

Dry the purified yellow crystals over a desiccant such as phosphorus pentoxide (P₂O₅).[10]

Modern Variations & Catalysts

The classical Hantzsch reaction often suffers from long reaction times and harsh conditions.[1] Recent advancements focus on alternative energy sources and catalysts:

-

Microwave Irradiation : Reduces reaction times significantly, though yield improvements are not always guaranteed.[11]

-

Ultrasonic Irradiation : In aqueous micellar solutions, this method has been shown to produce excellent yields (>90%) for 1,4-DHP synthesis.[1]

-

Green Catalysts : Heterogeneous catalysts, such as phosphotungstic acid on alumina, have been used to promote the reaction under solvent-free conditions, allowing for catalyst recovery and reuse.[9]

-

"On-Water" Synthesis : Performing the reaction in water at room temperature without any added catalyst has been reported to give good yields (e.g., 75%) and represents an eco-friendly alternative.[3]

The general workflow for synthesis and characterization is outlined below.

Caption: Generalized experimental workflow for the synthesis of this compound.

Data Presentation

Quantitative data, including physical properties and reaction conditions from various Hantzsch syntheses, are summarized below.

| Parameter | Value / Condition | Source |

| Molecular Formula | C₁₁H₁₅NO₂ | [12] |

| Molecular Weight | 193.24 g/mol | [12] |

| Appearance | Yellow adduct/crystals | [10] |

| Melting Point | 179.5 - 180.4 °C | [10] |

| UV-Vis (λmax) | 250 nm, 255 nm, 410 nm | [10] |

| Molar Absorptivity (ε) | 1645, 1812, 1483 L mol⁻¹ cm⁻¹ | [10] |

| Reaction Condition 1 | Reflux in water, 1 hr | [10] |

| Reaction Condition 2 | Microwave, 4 min | [11] |

| Reaction Condition 3 | "On-water", Room Temp. | [3] |

| Reported Yield (General) | 47-100% (Microwave, various DHPs) | [11] |

| Reported Yield (General) | >90% (Ultrasonication, various DHPs) | [1] |

| Reported Yield (General) | 75% ("On-water", 4-unsubstituted DHP) | [3] |

Characterization

The structure of this compound can be confirmed using standard analytical techniques.

-

Melting Point Analysis : The synthesized adduct exhibits a sharp melting point range of 179.5-180.4 °C.[10]

-

UV-Visible Spectroscopy : The compound shows characteristic ultraviolet light absorption at three maximum wavelengths: 250 nm, 255 nm, and 410 nm.[10] The yellow color of the product is due to its absorption in the visible range.[8][13]

-

Infrared (IR) Spectroscopy : IR analysis reveals key functional groups. A study identified bands corresponding to N-H vibrations (3850.70, 3736.73, 3617.47 cm⁻¹), a sharp N-H stretch from the amine (2356.87 cm⁻¹), a C=O stretch (1739.68 cm⁻¹), and a C-N stretch (1032.63 cm⁻¹).[10]

References

- 1. en.wikipedia.org [en.wikipedia.org]

- 2. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]

- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 4. i-repository.net [i-repository.net]

- 5. researchgate.net [researchgate.net]

- 6. scispace.com [scispace.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. researchgate.net [researchgate.net]

- 9. BJOC - One-pot multicomponent green Hantzsch synthesis of 1,2-dihydropyridine derivatives with antiproliferative activity [beilstein-journals.org]

- 10. interesjournals.org [interesjournals.org]

- 11. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 12. This compound | C11H15NO2 | CID 540181 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Properties of 3,5-Diacetyl-1,4-dihydrolutidine

This technical guide provides a comprehensive overview of the chemical and physical properties of 3,5-Diacetyl-1,4-dihydrolutidine (DDL), a heterocyclic compound of significant interest in analytical chemistry and with potential applications in biological systems. This document is intended for researchers, scientists, and professionals in drug development.

Chemical Structure and Properties

This compound, with the molecular formula C₁₁H₁₅NO₂, is a derivative of 1,4-dihydropyridine (B1200194). Its structure is characterized by a dihydropyridine (B1217469) ring substituted with two acetyl groups at the 3 and 5 positions and two methyl groups at the 2 and 6 positions.

Table 1: General Chemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | 1-(5-acetyl-2,6-dimethyl-1,4-dihydropyridin-3-yl)ethanone | [1] |

| Molecular Formula | C₁₁H₁₅NO₂ | [1] |

| Molecular Weight | 193.24 g/mol | [1] |

| CAS Number | 1079-95-4 | [1] |

| Appearance | Yellow crystalline solid | [2][3] |

| Melting Point | 179.5 - 180.4 °C (for adduct with plasma albumin) | [2] |

Spectroscopic Properties

The spectroscopic signature of DDL is fundamental to its primary application in the detection of formaldehyde (B43269).

Table 2: Spectroscopic Data for this compound

| Spectroscopic Technique | Wavelength/Wavenumber | Assignment/Observation | Reference |

| UV-Vis Spectroscopy | λmax ≈ 410-420 nm | π → π* transition of the conjugated dihydropyridine system | [4] |

| λmax = 250 nm, 255 nm (for adduct) | Additional absorptions observed in the adduct with plasma albumin | [2] | |

| Fluorescence Spectroscopy | Emission Maximum | Dependent on solvent and environment | [5] |

| Infrared (IR) Spectroscopy (for adduct with plasma albumin) | 3850.70, 3736.73, 3617.47 cm⁻¹ | O-H stretch (water of hydration) and N-H vibrations | [2] |

| 2900.76 cm⁻¹ | Aldehyde C-H stretch | [2] | |

| 2356.87 cm⁻¹ | N-H stretch (from amine) | [2] | |

| 1739.68 cm⁻¹ | C=O stretch | [2] | |

| 1547.01 cm⁻¹ | C-H stretches | [2] | |

| 1032.63 cm⁻¹ | C-N stretch (tertiary amine) | [2] |

Synthesis of this compound

The primary method for synthesizing DDL is the Hantzsch dihydropyridine synthesis. This is a multi-component reaction involving an aldehyde (formaldehyde), a β-ketoester (acetylacetone), and an ammonia (B1221849) source.

Experimental Protocol: Hantzsch Synthesis of DDL Adduct with Plasma Albumin

This protocol is adapted from a method for synthesizing a DDL adduct with plasma albumin and can be modified for the synthesis of pure DDL by omitting the plasma albumin.[2]

Materials:

-

Acetylacetone (B45752) (0.02 mol)

-

Formaldehyde solution (0.0001 mol dm⁻³)

-

Ammonium (B1175870) acetate (B1210297) (as the ammonia source, can be substituted for plasma albumin for pure DDL synthesis)

-

Reflux apparatus

-

Beakers

-

Filtration apparatus

-

Desiccator with potassium permanganate

Procedure:

-

In a reflux flask, combine 20 cm³ of a 0.02 mol solution of acetylacetone, 20 cm³ of a 0.0001 mol dm⁻³ formaldehyde solution, and the ammonia source.

-

Reflux the mixture on a water bath at room temperature (25°C) for 1 hour.[2]

-

Transfer the contents to a beaker and allow it to stand overnight.

-

A yellow precipitate of the dihydrolutidine derivative will form.

-

Filter the product and wash it with cold water.

-

Recrystallize the product from water.

-

Dry the purified product in a desiccator over potassium permanganate.[2]

Caption: Hantzsch synthesis of this compound.

Reactivity and Analytical Applications

The most well-documented application of DDL is in the colorimetric and fluorometric determination of formaldehyde. The reaction between formaldehyde, acetylacetone, and ammonia (often from ammonium acetate, known as the Nash reagent) produces the yellow-colored DDL, the concentration of which can be quantified spectrophotometrically.[7][8]

Caption: Workflow for formaldehyde detection using the Hantzsch reaction.

Biological Activity

Antimicrobial Properties

While extensive studies on the antimicrobial properties of DDL are limited, a DDL-plasma albumin adduct has shown inhibitory effects against Bacillus subtilis, Proteus mirabilis, and Candida albicans.[2] It was reported to be ineffective against Escherichia coli and Staphylococcus aureus.[2] The broader class of 1,4-dihydropyridine derivatives is known to possess a wide range of biological activities, including antibacterial and antifungal properties.[9][10][11] The mechanism of action for some 1,4-dihydropyridines involves acting as calcium channel blockers, which can be detrimental to microbial cells.[9] Other derivatives have been shown to target specific bacterial enzymes, such as the essential response regulator HsrA in Helicobacter pylori.[12]

Table 3: Antimicrobial Activity of this compound-Albumin Adduct

| Microorganism | Activity | Zone of Inhibition (mm) | Reference |

| Bacillus subtilis | Active | 12.0 | [2] |

| Proteus mirabilis | Active | 16.0 | [2] |

| Candida albicans | Active | 14.0 | [2] |

| Escherichia coli | Inactive | - | [2] |

| Staphylococcus aureus | Inactive | - | [2] |

Interaction with Proteins

This compound can be formed as an adduct with proteins, such as plasma albumin.[2] This occurs through the Hantzsch reaction where formaldehyde can react with acetylacetone and amino groups on the protein surface, such as the ε-amino group of lysine (B10760008) residues. This suggests a potential for DDL to be involved in protein modification in the presence of formaldehyde and acetylacetone.

Caption: Formation of a protein-DDL adduct via the Hantzsch reaction.

Solubility and Fluorescence Quantum Yield

Quantitative data on the solubility of this compound in common laboratory solvents and its fluorescence quantum yield are not extensively reported in the literature. The yellow color and use in aqueous formaldehyde detection suggest some solubility in water, especially in the presence of reagents like ammonium acetate. For other small organic molecules, solubility can be enhanced by using co-solvents.[13]

The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process. While DDL is known to be fluorescent, a specific quantum yield value has not been found in the reviewed literature. The determination of Φf can be performed relative to a standard of known quantum yield or through absolute methods using an integrating sphere.[14][15]

Conclusion

This compound is a well-established product of the Hantzsch reaction and a key chromophore for the detection of formaldehyde. Its synthesis is straightforward, and its spectroscopic properties in the visible range are well-defined. While its biological activities are not as extensively studied, the broader class of 1,4-dihydropyridines demonstrates significant potential for antimicrobial applications. Further research is warranted to fully characterize its physicochemical properties, such as solubility and fluorescence quantum yield, and to explore its potential in drug development and other biological applications.

References

- 1. This compound | C11H15NO2 | CID 540181 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. interesjournals.org [interesjournals.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Buy this compound | 1079-95-4 [smolecule.com]

- 6. Facile One-Pot Synthesis and Anti-Microbial Activity of Novel 1,4-Dihydropyridine Derivatives in Aqueous Micellar Solution under Microwave Irradiation [mdpi.com]

- 7. i-repository.net [i-repository.net]

- 8. researchgate.net [researchgate.net]

- 9. Antimicrobial Activity of Novel C2-Substituted 1,4-Dihydropyridine Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Antibacterial and Antileishmanial Activity of 1,4-Dihydropyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 1,4-Dihydropyridine: synthetic advances, medicinal and insecticidal properties - RSC Advances (RSC Publishing) DOI:10.1039/D2RA04589C [pubs.rsc.org]

- 12. 1,4-Dihydropyridine as a Promising Scaffold for Novel Antimicrobials Against Helicobacter pylori - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Making sure you're not a bot! [opus4.kobv.de]

3,5-Diacetyl-1,4-dihydrolutidine IUPAC name and structure

An In-depth Technical Guide to 3,5-Diacetyl-1,4-dihydrolutidine

Introduction

This compound (DDL) is a yellow-colored heterocyclic compound belonging to the dihydropyridine (B1217469) class of molecules.[1] It is a notable chromophore primarily recognized for its application in analytical chemistry, particularly in the sensitive spectrophotometric and fluorimetric detection of formaldehyde (B43269).[2] Its formation via the Hantzsch reaction is a cornerstone of various standardized methods for formaldehyde quantification.[2][3] This guide provides a comprehensive overview of its chemical identity, properties, synthesis, and key applications for researchers, scientists, and drug development professionals.

Chemical Structure and IUPAC Nomenclature

The formal chemical name for this compound is 1-(5-acetyl-2,6-dimethyl-1,4-dihydropyridin-3-yl)ethanone .[1][4]

The molecular structure consists of a central 1,4-dihydropyridine (B1200194) ring. This six-membered ring contains one nitrogen atom and is partially saturated with the addition of two hydrogen atoms at positions 1 and 4.[1] Two methyl groups are attached to the carbon atoms at positions 2 and 6, and two acetyl groups are attached to the carbon atoms at positions 3 and 5.

Structural Representation:

Caption: 2D structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₅NO₂ | [1][4] |

| Molecular Weight | 193.24 g/mol | [1][4] |

| CAS Number | 1079-95-4 | [1][4] |

| Appearance | Yellow-colored solid | [1] |

| Melting Point | 179.5 - 180.4 °C | |

| UV Absorption Maxima (λmax) | 250 nm, 255 nm, 410 nm | |

| Molar Absorption Coefficient (ε) | 1645 L mol⁻¹ cm⁻¹ (at 250 nm), 1812 L mol⁻¹ cm⁻¹ (at 255 nm), 1483 L mol⁻¹ cm⁻¹ (at 410 nm) | |

| SMILES | CC1=C(CC(=C(N1)C)C(=O)C)C(=O)C | [1][5] |

| InChI | InChI=1S/C11H15NO2/c1-6-10(8(3)13)5-11(9(4)14)7(2)12-6/h12H,5H2,1-4H3 | [1][5] |

| InChIKey | SLZAMKNXRDJWLA-UHFFFAOYSA-N | [1][5] |

Synthesis and Reaction Mechanisms

The primary method for the synthesis of this compound is the Hantzsch dihydropyridine synthesis . This reaction involves the condensation of an aldehyde (formaldehyde), a β-ketoester (acetylacetone), and ammonia (B1221849) or an ammonium (B1175870) salt.[1][3]

The overall reaction can be summarized as follows:

2 Acetylacetone (B45752) + Formaldehyde + NH₃ → this compound + 2 H₂O

The reaction mechanism is complex and proceeds through several intermediates. A simplified logical workflow of the Hantzsch reaction for DDL synthesis is depicted below.

Caption: Logical workflow of the Hantzsch synthesis for DDL.

Experimental Protocols

Synthesis of a this compound Adduct

The following protocol is adapted from a study on the synthesis and characterization of a this compound adduct involving plasma albumin.

Materials:

-

Acetylacetone (0.02 mol)

-

Formaldehyde solution (0.0001 mol dm⁻³)

-

Plasma albumin solution (0.0001 mol)

-

Reflux flask

-

Water bath

-

Phosphorus pentoxide (P₂O₅) for drying

Procedure:

-

In a reflux flask, combine 20 cm³ of the acetylacetone solution, 20 cm³ of the formaldehyde solution, and 10 cm³ of the plasma albumin solution.

-

Reflux the mixture at room temperature (25°C) for 1 hour using a water bath.

-

Allow the reaction mixture to stand overnight. A yellow adduct is expected to form.

-

Filter the resulting yellow adduct.

-

Dry the filtered adduct over phosphorus pentoxide (P₂O₅).

Characterization: The resulting adduct can be characterized by its melting point, Infrared (IR) spectroscopy, and UV-Vis spectroscopy.

Applications in Research and Development

Formaldehyde Detection

The most prominent application of this compound is in the quantitative determination of formaldehyde.[1] The Hantzsch reaction is highly specific for formaldehyde and produces the yellow-colored DDL, which can be quantified spectrophotometrically, typically at a wavelength of 412 nm.[2] This method is the basis for various standardized tests, including the AATCC Test Method 112 for measuring formaldehyde released from textiles.[2] The reaction is also amenable to fluorimetric detection, offering high sensitivity.[1]

The workflow for formaldehyde detection using the Hantzsch reaction is outlined below.

Caption: Experimental workflow for formaldehyde detection.

Enzymatic Assays

DDL formation is utilized in coupled enzyme assays. A notable example is the determination of alcohol oxidase (AOX) activity.[6] In this assay, AOX catalyzes the oxidation of methanol (B129727) to produce formaldehyde and hydrogen peroxide. The formaldehyde produced then reacts with acetylacetone and an ammonium salt to form DDL. The rate of DDL formation, monitored spectrophotometrically, is directly proportional to the AOX activity.[2][6] This method is valuable for studying enzymes involved in processes like lignin (B12514952) demethylation by fungi.[2]

Drug Development and Related Compounds

While DDL itself is primarily an analytical reagent, the 1,4-dihydropyridine scaffold is of significant interest in medicinal chemistry. Many dihydropyridine derivatives are known as calcium channel blockers used in the treatment of hypertension.

Research into substituted 4-phenyl-3,5-diacetyl-1,4-dihydropyridines has explored their potential cytotoxic activity and ability to reverse multidrug resistance (MDR) in tumor cells.[7] These studies investigate the structure-activity relationship of the dihydropyridine core, highlighting its potential for modification to develop novel therapeutic agents.[7] The study of DDL and its analogs contributes to a deeper understanding of how substituents on the dihydropyridine ring influence biological activity.[1]

Conclusion

This compound is a well-characterized dihydropyridine derivative with a crucial role in analytical chemistry. Its synthesis via the robust Hantzsch reaction provides a reliable and sensitive method for the quantification of formaldehyde, which is essential in environmental monitoring, industrial quality control, and biochemical research. Furthermore, its application in coupled enzyme assays demonstrates its utility in enzymology. The foundational dihydropyridine structure also places DDL within a class of compounds with significant, albeit indirect, relevance to drug discovery and development, particularly in the context of multidrug resistance and calcium channel modulation. This guide provides core technical information to support its continued application and exploration in scientific research.

References

- 1. Buy this compound (EVT-311526) | 1079-95-4 [evitachem.com]

- 2. This compound|Research Reagent [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound | C11H15NO2 | CID 540181 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. GSRS [gsrs.ncats.nih.gov]

- 6. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 7. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profile of 3,5-Diacetyl-1,4-dihydrolutidine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of 3,5-Diacetyl-1,4-dihydrolutidine (DDL), a key chromophore in the Hantzsch reaction used for the quantification of formaldehyde (B43269). This document details the ultraviolet-visible (UV-Vis), infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) characteristics of DDL, presenting quantitative data in structured tables and outlining detailed experimental protocols for each analytical technique.

Introduction

This compound is a yellow crystalline solid formed from the condensation reaction of an aldehyde (typically formaldehyde), a β-ketoester (acetylacetone), and ammonia (B1221849) or an ammonium (B1175870) salt. Its distinct colorimetric and fluorometric properties make it a widely used derivative for the detection and quantification of formaldehyde in various matrices, including environmental and biological samples. A thorough understanding of its spectroscopic characteristics is paramount for its application in analytical chemistry and for quality control purposes.

Spectroscopic Data

The following sections summarize the key spectroscopic data for this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy of this compound is characterized by distinct absorption maxima. The primary absorption band in the visible region is responsible for its yellow color.

| Wavelength (λmax) (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) | Solvent/Conditions |

| 410 | 1483 | Not specified |

| 255 | 1812 | Not specified |

| 250 | 1645 | Not specified |

Table 1: UV-Vis Spectroscopic Data for this compound.

Infrared (IR) Spectroscopy

The infrared spectrum of this compound reveals characteristic absorption bands corresponding to its principal functional groups.

| Wavenumber (cm⁻¹) | Assignment |

| 3850.70, 3736.73, 3617.47 | O-H stretch (water of hydration) and N-H vibrations |

| 2900.76 | Aldehyde (HC=O) group (assignment as per source) |

| 2356.87 | N-H stretch from amines |

| 1739.68 | C=O stretch |

| 1547.01 | C-H stretches |

| 1032.63 | C-N stretch (tertiary amines) |

Table 2: Infrared (IR) Spectroscopic Data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information about the arrangement of atoms in this compound.

¹H NMR (Proton NMR)

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| Data not available in a structured format in the search results. |

¹³C NMR (Carbon-13 NMR)

| Chemical Shift (δ) (ppm) | Assignment |

| Data not available in a structured format in the search results. |

Table 3 & 4: NMR Spectroscopic Data for this compound. Specific chemical shift values from experimental data were not fully available in the initial search. PubChem provides spectral data which can be consulted for detailed assignments.[1]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound.

| m/z | Ion |

| 194.1 | [M+H]⁺ |

Table 5: Mass Spectrometry Data for this compound. The molecular weight of this compound is 193.24 g/mol .[1]

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. These protocols are based on standard analytical chemistry practices.

Synthesis of this compound (for analysis)

The Hantzsch dihydropyridine (B1217469) synthesis is the standard method for preparing this compound.

-

Reagents : Acetylacetone (B45752), formaldehyde, and an ammonium salt (e.g., ammonium acetate).

-

Procedure : a. Dissolve the ammonium salt in water. b. Add acetylacetone and formaldehyde to the solution. c. The reaction mixture is typically heated to facilitate the reaction. d. The resulting yellow precipitate of this compound is collected by filtration. e. The product can be purified by recrystallization from a suitable solvent (e.g., ethanol).

UV-Vis Spectroscopy

-

Instrumentation : A double-beam UV-Vis spectrophotometer.

-

Sample Preparation : a. Prepare a stock solution of the purified this compound in a suitable UV-grade solvent (e.g., ethanol (B145695) or methanol). b. Prepare a series of dilutions from the stock solution to determine the optimal concentration for absorbance measurements (typically between 0.1 and 1.0 absorbance units).

-

Data Acquisition : a. Record the spectrum over a wavelength range of 200-800 nm. b. Use the solvent as a blank for baseline correction. c. Identify the wavelength of maximum absorbance (λmax).

Infrared (IR) Spectroscopy

-

Instrumentation : A Fourier-transform infrared (FTIR) spectrometer.

-

Sample Preparation (KBr Pellet Method) : a. Grind a small amount of the dried this compound sample with dry potassium bromide (KBr) powder in an agate mortar. b. Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Data Acquisition : a. Place the KBr pellet in the sample holder of the FTIR spectrometer. b. Record the spectrum, typically in the range of 4000-400 cm⁻¹. c. Perform a background scan with an empty sample holder.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation : A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Sample Preparation : a. Dissolve 5-10 mg of the purified this compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). b. Add a small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), if not already present in the solvent. c. Transfer the solution to an NMR tube.

-

Data Acquisition : a. Acquire ¹H NMR and ¹³C NMR spectra according to standard instrument parameters. b. Process the raw data (Fourier transformation, phasing, and baseline correction) to obtain the final spectra.

Mass Spectrometry (MS)

-

Instrumentation : A mass spectrometer, often coupled with a chromatographic system (e.g., LC-MS or GC-MS).

-

Sample Preparation : a. Prepare a dilute solution of the purified this compound in a volatile solvent compatible with the ionization source (e.g., methanol (B129727) or acetonitrile (B52724) for electrospray ionization).

-

Data Acquisition : a. Introduce the sample into the mass spectrometer. b. Acquire the mass spectrum in the appropriate mass range to observe the molecular ion peak. c. If tandem mass spectrometry (MS/MS) capabilities are available, select the molecular ion and fragment it to obtain structural information.

Experimental Workflow and Signaling Pathways

The primary application of this compound is in the Hantzsch reaction for formaldehyde detection. The general experimental workflow for its synthesis and subsequent spectroscopic characterization is depicted below.

Caption: General workflow for the synthesis and spectroscopic characterization of this compound.

There are no known biological signaling pathways directly involving this compound, as its primary relevance is in analytical chemistry.

Conclusion

This technical guide has provided a detailed summary of the spectroscopic properties of this compound, including UV-Vis, IR, NMR, and MS data. The outlined experimental protocols offer a foundation for the replication of these analyses. The presented information is intended to be a valuable resource for researchers and professionals utilizing the Hantzsch reaction for formaldehyde determination and for those involved in the synthesis and characterization of dihydropyridine derivatives.

References

Theoretical Insights into the Hantzsch Pyridine Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The Hantzsch pyridine (B92270) synthesis, a cornerstone of heterocyclic chemistry for over a century, continues to be a focal point of theoretical and computational investigation. Its importance in the synthesis of 1,4-dihydropyridines (DHPs), a class of compounds with significant therapeutic applications, necessitates a deep understanding of its underlying mechanisms. This technical guide provides an in-depth analysis of the theoretical studies that have illuminated the intricacies of the Hantzsch reaction, offering valuable insights for researchers in organic synthesis and drug development.

Core Reaction and Mechanistic Complexity

The classical Hantzsch synthesis is a multi-component reaction involving the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor, typically ammonia (B1221849) or ammonium (B1175870) acetate, to form a 1,4-dihydropyridine. Subsequent oxidation yields the corresponding pyridine. While the overall transformation is well-established, the reaction mechanism is complex, with at least five distinct pathways having been proposed.[1]

Theoretical studies, primarily employing Density Functional Theory (DFT), have been instrumental in dissecting these pathways and identifying key intermediates and transition states. A consensus is emerging that the reaction generally proceeds through the formation of a chalcone (B49325) (an α,β-unsaturated ketone) and an enamine intermediate.[1][2][3] The subsequent Michael addition of the enamine to the chalcone is often considered the rate-determining step.

Computational Details and Methodologies

A significant body of theoretical work on the Hantzsch synthesis relies on DFT calculations to model the reaction profile. A common computational approach involves:

-

Geometry Optimization: The structures of reactants, intermediates, transition states, and products are optimized to find their lowest energy conformations.

-

Frequency Calculations: These are performed to characterize the nature of the stationary points. Minima (reactants, intermediates, products) have no imaginary frequencies, while transition states have exactly one imaginary frequency corresponding to the reaction coordinate.

-

Energy Calculations: Single-point energy calculations at a higher level of theory are often performed on the optimized geometries to obtain more accurate energy values.

One notable study on a Hantzsch-like reaction employed the M06-2X functional with the def2-TZVP basis set for single-point energy calculations on geometries optimized at the B3LYP-D3/def2-SVP level of theory.[4] This level of theory has been shown to provide reliable results for organic reaction mechanisms.

Key Mechanistic Pathways: A Visual Representation

The following diagrams, generated using the DOT language, illustrate the principal mechanistic pathways of the Hantzsch pyridine synthesis.

Pathway 1: Knoevenagel Condensation followed by Enamine Addition

This is one of the most widely accepted mechanisms.

Caption: Knoevenagel-Enamine pathway in Hantzsch synthesis.

Computational Workflow for Mechanistic Investigation

The logical flow of a typical computational study on the Hantzsch reaction is depicted below.

Caption: Typical DFT workflow for studying reaction mechanisms.

Quantitative Theoretical Data

Theoretical studies provide valuable quantitative data that can be used to predict reaction outcomes and guide experimental design. Below is a summary of key energetic data from computational studies on Hantzsch-related reactions.

| Reaction Step/Parameter | System/Level of Theory | Calculated Value (kJ/mol) | Reference |

| Free Energy of Activation (Hydride Transfer) | Generic Hantzsch Ester | Not Specified | 87.47 |

| Free Energy of Activation (Single Electron Transfer) | Generic Hantzsch Ester | Not Specified | 158.17 |

| Reaction Energy Barriers | Hantzsch-like reaction forming 1,4-DHP and 1,2-DHP | M062X/def2TZVP//B3LYP-D3/def-SVP | Values to be extracted from full text |

Note: The specific energy barrier values from the detailed DFT study require access to the full publication or its supplementary information. The free energy data comparing the hydride transfer and single-electron transfer mechanisms for the reduction reaction of Hantzsch esters clearly favors the hydride transfer pathway.[5]

Experimental Protocols for Computational Studies

To ensure the reproducibility and validity of theoretical predictions, it is crucial to report the computational methodology in detail. A standard protocol for a DFT study of the Hantzsch reaction would include:

-

Software: Specification of the quantum chemistry software package used (e.g., Gaussian, ORCA, etc.).

-

Model System: Clear definition of the model system, including the specific aldehyde, β-ketoester, and nitrogen source.

-

Geometry Optimization:

-

Method: The DFT functional and basis set used for geometry optimization (e.g., B3LYP-D3/def2-SVP).

-

Convergence Criteria: The thresholds used for the forces and displacement to determine a converged geometry.

-

-

Frequency Analysis:

-

Method: The same level of theory as the geometry optimization is typically used.

-

Purpose: To confirm the nature of the stationary points (minima or transition states) and to calculate zero-point vibrational energies (ZPVE) and thermal corrections.

-

-

Single-Point Energy Calculations:

-

Method: A higher-level functional and a larger basis set are often employed for more accurate energy determination (e.g., M06-2X/def2-TZVP).

-

-

Solvation Model: If the reaction is modeled in solution, the implicit solvation model used (e.g., SMD, PCM) and the solvent must be specified.

-

Analysis: The methods used to calculate activation energies, reaction energies, and other relevant properties from the computed electronic energies.

Conclusion and Future Outlook

Theoretical studies, particularly those employing DFT, have provided invaluable insights into the complex mechanism of the Hantzsch pyridine synthesis. They have helped to elucidate the roles of key intermediates and transition states, and to rationalize the formation of different products. The continued development of computational methods and the increasing availability of high-performance computing resources will undoubtedly lead to an even more refined understanding of this important reaction. For researchers in drug development, a thorough grasp of these theoretical underpinnings can aid in the rational design of novel DHP-based therapeutics with improved efficacy and selectivity. The synergy between experimental and theoretical approaches will continue to be a powerful driver of innovation in this field.

References

- 1. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. scispace.com [scispace.com]

- 4. Studies on chemoselective synthesis of 1,4- and 1,2-dihydropyridine derivatives by a Hantzsch-like reaction: a combined experimental and DFT study - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. macmillan.princeton.edu [macmillan.princeton.edu]

An In-depth Technical Guide to the Photophysical Properties of Dihydropyridine Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core photophysical properties of dihydropyridine (B1217469) (DHP) derivatives. It is designed to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and related fields who are interested in the unique luminescent characteristics and photosensitizing capabilities of this important class of molecules.

Introduction to Dihydropyridine Derivatives

Dihydropyridines are a class of organic compounds based on a partially saturated pyridine (B92270) ring. The 1,4-dihydropyridine (B1200194) scaffold, in particular, is a privileged structure in medicinal chemistry, most notably recognized for its role in L-type calcium channel blockers used in the treatment of hypertension. Beyond their cardiovascular applications, DHP derivatives have garnered significant attention for their intriguing photophysical properties, which include fluorescence and the ability to act as photosensitizers. These characteristics open up a wide range of applications, from fluorescent probes for bioimaging to agents for photodynamic therapy (PDT). The electronic nature and position of substituents on the DHP ring profoundly influence their absorption and emission characteristics, allowing for the fine-tuning of their photophysical behavior.[1][2]

Quantitative Photophysical Data

The photophysical properties of dihydropyridine derivatives are highly dependent on their molecular structure, including the nature of substituents at various positions of the DHP ring, and the surrounding solvent environment.[1] Key parameters such as the maximum absorption wavelength (λ_abs_), maximum emission wavelength (λ_em_), fluorescence quantum yield (Φ_f_), and fluorescence lifetime (τ_f_) are crucial for understanding and predicting the behavior of these compounds in various applications. The following tables summarize representative quantitative photophysical data for a selection of dihydropyridine derivatives from the literature.

| Compound/Derivative | Solvent | λ_abs_ (nm) | λ_em_ (nm) | Φ_f_ | τ_f_ (ns) | Reference |

| Felodipine (CPDHP) | Aqueous Solution | - | - | - | 1.7 (long-lived component) | [1] |

| Nifedipine (NPDHP) | - | - | Not Fluorescent | - | - | [1] |

| 4-phenyl substituted DHPs | Aqueous Solution | - | Blue-shifted vs. alkyl substituted | - | 0.2-0.4 | [1] |

| Glc-DHP | Aqueous Media | - | Blue fluorescence | 0.29 | - | [3] |

| DHP derivatives with 3 carboxylic acid units | Aqueous Media (pH 8.0) | - | Blue fluorescence | 0.07-0.23 | - | [2] |

Experimental Protocols

Accurate characterization of the photophysical properties of dihydropyridine derivatives relies on a suite of spectroscopic techniques. Below are detailed methodologies for key experiments.

UV-Vis Absorption Spectroscopy

This technique is used to determine the wavelengths at which a molecule absorbs light, providing information about its electronic transitions.

Objective: To determine the maximum absorption wavelength (λ_abs_) and molar absorption coefficient (ε) of a dihydropyridine derivative.

Materials:

-

UV-Vis spectrophotometer (double-beam recommended)

-

Quartz cuvettes (1 cm path length)

-

Spectroscopic grade solvent

-

Dihydropyridine derivative sample

-

Volumetric flasks and pipettes

Procedure:

-

Sample Preparation: Prepare a stock solution of the dihydropyridine derivative of a known concentration in the chosen spectroscopic grade solvent. From the stock solution, prepare a series of dilutions with concentrations that will result in absorbance values within the linear range of the instrument (typically 0.1 to 1.0).

-

Instrument Setup: Turn on the spectrophotometer and allow the lamps to warm up. Set the desired wavelength range for scanning (e.g., 200-800 nm).

-

Blank Measurement: Fill a quartz cuvette with the pure solvent to be used as a blank. Place the cuvette in the reference and sample holders of the spectrophotometer and record a baseline spectrum. The instrument software will subtract this baseline from subsequent sample measurements.[4]

-

Sample Measurement: Rinse a cuvette with a small amount of the sample solution before filling it approximately three-quarters full. Ensure there are no air bubbles. Place the cuvette in the sample holder.

-

Data Acquisition: Acquire the absorption spectrum of the sample. The wavelength of maximum absorbance (λ_abs_) can be identified from the resulting spectrum.

-

Quantitative Analysis: To determine the molar absorption coefficient (ε), use the Beer-Lambert law (A = εcl), where A is the absorbance at λ_abs_, c is the molar concentration of the sample, and l is the path length of the cuvette (typically 1 cm).

Fluorescence Spectroscopy and Quantum Yield Determination

Fluorescence spectroscopy provides information about the emission properties of a molecule after it absorbs light. The fluorescence quantum yield (Φ_f_) is a measure of the efficiency of this emission process.

Objective: To determine the maximum emission wavelength (λ_em_) and the relative fluorescence quantum yield (Φ_f_) of a dihydropyridine derivative.

Method: Relative Quantum Yield Measurement

This method compares the fluorescence of the sample to that of a well-characterized fluorescence standard with a known quantum yield.[5][6]

Materials:

-

Fluorometer (spectrofluorometer)

-

Fluorescence cuvettes (1 cm path length)

-

UV-Vis spectrophotometer

-

Spectroscopic grade solvent

-

Dihydropyridine derivative sample

-

Fluorescence standard with a known quantum yield (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄, Rhodamine 6G in ethanol)

-

Volumetric flasks and pipettes

Procedure:

-

Standard and Sample Preparation: Prepare a series of dilute solutions of both the standard and the dihydropyridine sample in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.

-

Absorption Spectra: Record the UV-Vis absorption spectra for all prepared solutions of the standard and the sample.

-

Fluorescence Spectra:

-

Set the excitation wavelength on the fluorometer to a wavelength where both the sample and the standard absorb light.

-

Record the fluorescence emission spectrum of the solvent blank.

-

Record the fluorescence emission spectra for all solutions of the standard and the sample under identical experimental conditions (e.g., excitation and emission slit widths).

-

-

Data Analysis:

-

Correct the recorded emission spectra for the instrument's spectral response.

-

Integrate the area under the corrected emission spectra for both the standard and the sample.

-

Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the standard and the sample. This should yield a linear relationship.

-

The quantum yield of the sample (Φ_x_) can be calculated using the following equation: Φ_x_ = Φ_st_ * (Grad_x_ / Grad_st_) * (n_x_² / n_st_²) where Φ_st_ is the quantum yield of the standard, Grad_x_ and Grad_st_ are the gradients of the plots of integrated fluorescence intensity versus absorbance for the sample and standard, respectively, and n_x_ and n_st_ are the refractive indices of the sample and standard solutions (if different solvents are used).[6]

-

Time-Resolved Fluorescence Spectroscopy (Time-Correlated Single Photon Counting - TCSPC)

TCSPC is a highly sensitive technique used to measure the fluorescence lifetime (τ_f_) of a molecule, which is the average time it spends in the excited state before returning to the ground state.

Objective: To determine the fluorescence lifetime(s) of a dihydropyridine derivative.

Experimental Setup: The core components of a TCSPC setup include:

-

A high-repetition-rate pulsed light source (e.g., picosecond laser diode or Ti:Sapphire laser).

-

A sample holder.

-

A sensitive, high-speed photodetector (e.g., a single-photon avalanche diode (SPAD) or a microchannel plate photomultiplier tube (MCP-PMT)).

-

Timing electronics (Time-to-Amplitude Converter - TAC, and a Multi-Channel Analyzer - MCA).

Procedure:

-

Excitation: The sample is excited by a short pulse of light from the laser.

-

Photon Detection: The emitted fluorescence photons are collected and detected by the single-photon detector.

-

Timing: The TCSPC electronics measure the time difference between the excitation pulse (start signal) and the detection of the first fluorescence photon (stop signal).[7]

-

Histogramming: This process is repeated thousands or millions of times, and a histogram of the arrival times of the photons is built up in the MCA. This histogram represents the fluorescence decay profile.[8][9]

-

Data Analysis: The resulting decay curve is then fitted to one or more exponential functions to extract the fluorescence lifetime(s). For a simple monoexponential decay, the intensity (I) as a function of time (t) is given by: I(t) = I₀ * exp(-t/τ_f_) where I₀ is the intensity at time zero and τ_f_ is the fluorescence lifetime.

Transient Absorption Spectroscopy

Transient absorption spectroscopy is a pump-probe technique that allows for the study of short-lived excited states, including triplet states and other non-emissive species.

Objective: To detect and characterize the transient species of a dihydropyridine derivative formed upon photoexcitation.

Experimental Setup: A typical femtosecond transient absorption setup consists of:

-

An ultrafast laser system that generates both the pump and probe pulses (e.g., an amplified Ti:Sapphire laser).[10]

-

An optical parametric amplifier (OPA) to tune the wavelength of the pump pulse.

-

A white-light continuum generation setup for the probe pulse.

-

A delay line to control the time delay between the pump and probe pulses.

-

A detector (e.g., a CCD camera coupled to a spectrograph).

Procedure:

-

Excitation (Pump): An intense, ultrashort laser pulse (the pump) excites the sample, creating a population of molecules in the excited state.[11]

-

Probing: A second, weaker, broadband pulse (the probe) is passed through the sample at a specific time delay after the pump pulse.

-

Detection: The absorption of the probe pulse by the excited sample is measured. By subtracting the absorption of the unexcited sample, a difference absorption spectrum is obtained.

-

Time-Resolved Measurement: By varying the time delay between the pump and probe pulses, a series of transient absorption spectra can be recorded, providing information on the formation, decay, and evolution of the transient species.[12]

Application in Photodynamic Therapy (PDT)

Dihydropyridine derivatives can act as photosensitizers in photodynamic therapy, a non-invasive treatment modality for cancer and other diseases.[13] PDT involves the administration of a photosensitizer, followed by its activation with light of a specific wavelength in the presence of molecular oxygen.[14]

Mechanism of Action: Singlet Oxygen Generation

The primary cytotoxic agent in Type II PDT is singlet oxygen (¹O₂), a highly reactive form of oxygen.[15] The process is initiated by the photoexcitation of the dihydropyridine photosensitizer.

The general mechanism is as follows:

-

Excitation: The ground state photosensitizer (PS) absorbs a photon of light, promoting it to an excited singlet state (¹PS*).

-

Intersystem Crossing: The excited singlet state can then undergo intersystem crossing (ISC) to a longer-lived excited triplet state (³PS*). For a molecule to be an effective photosensitizer, it should have a high triplet quantum yield.

-

Energy Transfer: The excited triplet state of the photosensitizer can transfer its energy to ground state molecular oxygen (³O₂), which is naturally in a triplet state. This energy transfer process excites the oxygen to the highly reactive singlet state (¹O₂).

-

Cellular Damage: Singlet oxygen is a potent oxidizing agent that can rapidly react with and damage essential biomolecules within the cell, such as lipids, proteins, and nucleic acids. This widespread cellular damage ultimately leads to cell death through apoptosis or necrosis.[16][17]

Cellular Signaling Pathways in DHP-Mediated PDT

The cellular damage induced by singlet oxygen triggers a cascade of signaling events that determine the fate of the cell. While the specific pathways activated can depend on the subcellular localization of the dihydropyridine photosensitizer, some general signaling pathways involved in PDT-induced cell death include:

-

Apoptosis Induction:

-

Mitochondrial Pathway (Intrinsic Pathway): Damage to mitochondria can lead to the release of cytochrome c into the cytoplasm. Cytochrome c then activates a cascade of caspases (e.g., caspase-9 and caspase-3), which are proteases that execute the apoptotic program.[13]

-

Death Receptor Pathway (Extrinsic Pathway): PDT can also lead to the activation of death receptors on the cell surface, such as Fas, which directly activates caspase-8 and subsequently the executioner caspases.

-

-

Stress Response Pathways:

-

MAPK Pathways: The mitogen-activated protein kinase (MAPK) pathways, including JNK and p38, are stress-activated pathways that can be triggered by PDT-induced oxidative stress. The activation of these pathways can have pro-apoptotic or pro-survival effects depending on the cellular context.[16]

-

NF-κB Pathway: The transcription factor NF-κB is a key regulator of inflammation and cell survival. Its activation following PDT can influence the inflammatory response and the resistance of tumor cells to the treatment.[13][18]

-

Visualizations

Experimental Workflow

The following diagram illustrates a typical experimental workflow for characterizing the photophysical properties of a dihydropyridine derivative.

Caption: A typical experimental workflow for the synthesis and photophysical characterization of dihydropyridine derivatives.

Signaling Pathway in DHP-Mediated Photodynamic Therapy

This diagram illustrates the key steps and signaling pathways involved in cell death induced by dihydropyridine-mediated photodynamic therapy.

Caption: Simplified signaling pathways in dihydropyridine-mediated photodynamic therapy leading to cell death.

References

- 1. asu.elsevierpure.com [asu.elsevierpure.com]

- 2. researchgate.net [researchgate.net]

- 3. Building diagrams using graphviz | Chad’s Blog [chadbaldwin.net]

- 4. Video: Ultraviolet-Visible UV-Vis Spectroscopy: Principle and Uses [jove.com]

- 5. Making sure you're not a bot! [opus4.kobv.de]

- 6. jasco-global.com [jasco-global.com]

- 7. ridl.cfd.rit.edu [ridl.cfd.rit.edu]

- 8. picoquant.com [picoquant.com]

- 9. lup.lub.lu.se [lup.lub.lu.se]

- 10. Femtosecond Transient Absorption Spectroscopy [www3.nd.edu]

- 11. nathan.instras.com [nathan.instras.com]

- 12. Transient Absorption Spectroscopy | University of Tübingen [uni-tuebingen.de]

- 13. Mechanisms in photodynamic therapy: part two—cellular signaling, cell metabolism and modes of cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Singlet Oxygen in Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Tumor cell survival pathways activated by photodynamic therapy: a molecular basis for pharmacological inhibition strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Cellular changes, molecular pathways and the immune system following photodynamic treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

One-Pot Synthesis of 1,4-Dihydropyridine Compounds: A Technical Guide

The one-pot synthesis of 1,4-dihydropyridines (1,4-DHPs), most notably through the Hantzsch reaction, represents a cornerstone in heterocyclic chemistry. This multicomponent reaction is highly valued for its efficiency in assembling complex and pharmaceutically relevant scaffolds from simple precursors in a single step. 1,4-DHP derivatives are of significant interest in medicinal chemistry, forming the core structure of several calcium channel blockers used in the treatment of cardiovascular diseases, such as nifedipine (B1678770) and amlodipine.[1][2] This technical guide provides an in-depth overview of the one-pot synthesis of 1,4-dihydropyridines, focusing on the seminal Hantzsch synthesis and its modern variations. It includes a comparative analysis of various catalytic systems, detailed experimental protocols, and a mechanistic exploration of the reaction pathway.

Data Presentation: A Comparative Analysis of One-Pot Methodologies

The efficiency of the one-pot synthesis of 1,4-dihydropyridines is highly dependent on the chosen methodology, including the catalyst, solvent, and energy source. The following table summarizes quantitative data from various reported procedures, offering a comparative overview of their effectiveness.

| Aldehyde (1 mmol) | β-Dicarbonyl 1 (1 mmol) | β-Dicarbonyl 2 (1 mmol) | Nitrogen Source (1.5 mmol) | Catalyst (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 4-Chlorobenzaldehyde | Dimedone | Ethyl acetoacetate (B1235776) | Ammonium (B1175870) acetate (B1210297) | PANI ZnO (2) | Ethanol (B145695) | Reflux | 2 | 98 | [3] |

| Benzaldehyde (B42025) | Ethyl acetoacetate | Ethyl acetoacetate | Ammonium carbonate | None | Water | 70-75 | 1 | 96 | [4][5] |

| 5-Bromothiophene-2-carboxaldehyde | Ethyl acetoacetate | Methyl acetoacetate | Ammonium acetate | CAN (5) | None | RT | 2.5 | - | [6] |

| Benzaldehyde | Ethyl acetoacetate | Dimedone | Ammonium acetate | ZnO (10) | Ethanol | 80 | 1 | 92 | [7] |

| 4-Nitrobenzaldehyde | Ethyl acetoacetate | Ethyl acetoacetate | Ammonium acetate | Carbonaceous solid acid (10 wt%) | None | 80 | 0.5 | 96 | [8] |

| Benzaldehyde | Ethyl acetoacetate | Ethyl acetoacetate | Ammonium acetate | MWCNTs@meglumine (0.02 g) | Ethanol | RT | 0.33 | 90 | [9] |

| 4-Methoxybenzaldehyde | Ethyl acetoacetate | Ethyl acetoacetate | Ammonium acetate | AlCl₃·6H₂O (10) | None | 60 | 1.2 | 95 | [10] |

| 3,4-Dimethoxybenzaldehyde (B141060) | Methyl acetoacetate | Methyl acetoacetate | Ammonium carbonate | Tetrabutylammonium (B224687) bromide (10) | Water | - | 0.5 | 91 | [11] |

Abbreviation Key: PANI ZnO (Polyaniline supported Zinc Oxide), CAN (Ceric Ammonium Nitrate), RT (Room Temperature), MWCNTs@meglumine (Meglumine supported on multi-walled carbon nanotubes).

Reaction Mechanism and Experimental Workflow

The classical Hantzsch synthesis is a one-pot multicomponent reaction that involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonia (B1221849) or ammonium acetate.[1] The reaction proceeds through the formation of two key intermediates: an enamine from the reaction of a β-ketoester and ammonia, and a Knoevenagel condensation product from the reaction of the aldehyde and the other β-ketoester. These intermediates then undergo a Michael addition followed by cyclization and dehydration to yield the 1,4-dihydropyridine (B1200194) ring.[12][13]

The general experimental workflow for a one-pot synthesis is designed for operational simplicity and efficiency, minimizing handling and purification of intermediates.

Experimental Protocols

The following are detailed experimental protocols for three distinct and representative one-pot synthesis methods for 1,4-dihydropyridines.

Protocol 1: Solvent-Free Synthesis using Ceric Ammonium Nitrate (B79036) (CAN)

This protocol is adapted from a green chemistry approach that utilizes ceric ammonium nitrate as an efficient catalyst under solvent-free conditions.[6]

Materials:

-

5-Bromothiophene-2-carboxaldehyde (1.91 g, 0.01 mol)

-

Ammonium acetate (0.77 g, 0.01 mol)

-

Ethyl acetoacetate (1.3 mL, 0.01 mol)

-

Methyl acetoacetate (1.1 mL, 0.01 mol)

-

Ceric Ammonium Nitrate (CAN) (0.28 g, 0.5 mmol)

-

100 mL round-bottom flask

-

Magnetic stirrer

-

Ethanol (for recrystallization)

-

n-Hexane (for washing)

Procedure:

-

To a 100 mL round-bottom flask, add 5-bromothiophene-2-carboxaldehyde (0.01 mol), ammonium acetate (0.01 mol), ethyl acetoacetate (0.01 mol), methyl acetoacetate (0.01 mol), and ceric ammonium nitrate (0.5 mmol).

-

Stir the mixture vigorously at room temperature for 2.5 hours.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture will solidify.

-

Wash the solid product with water and then with n-hexane to remove impurities.

-

Dry the crude product and recrystallize from ethanol to obtain the pure 1,4-dihydropyridine derivative.

Protocol 2: Catalyst-Free Synthesis in Water

This environmentally benign procedure is performed in an aqueous medium without the need for a catalyst.[4][5]

Materials:

-

Benzaldehyde (1.06 g, 10 mmol)

-

Ethyl acetoacetate (2.60 g, 20 mmol)

-

Ammonium carbonate (0.96 g, 10 mmol)

-

Sealed reaction vessel

-

Magnetic stirrer with heating

-

Distilled water

Procedure:

-

In a sealed reaction vessel, combine benzaldehyde (10 mmol), ethyl acetoacetate (20 mmol), and ammonium carbonate (10 mmol) in water.

-

Heat the mixture to 70-75 °C with stirring for 1 hour.

-

After the reaction is complete, cool the vessel to room temperature.

-

The solid product will precipitate out of the solution.

-

Isolate the product by simple filtration.

-

Wash the product with cold water and dry to obtain the pure 1,4-dihydropyridine. The filtrate can be recycled for subsequent reactions.

Protocol 3: Ultrasound-Assisted Synthesis in an Aqueous Medium

This method utilizes ultrasound irradiation to promote the reaction in an aqueous medium, often leading to higher yields and shorter reaction times.[11]

Materials:

-

3,4-Dimethoxybenzaldehyde (1.66 g, 10 mmol)

-

Methyl acetoacetate (2.32 g, 20 mmol)

-

Ammonium carbonate (1.44 g, 15 mmol)

-

Tetrabutylammonium bromide (TBAB) (0.32 g, 1 mmol, 10 mol%)

-

Reaction vessel suitable for ultrasonication

-

Ultrasonic bath

-

Distilled water

Procedure:

-

In a suitable reaction vessel, mix 3,4-dimethoxybenzaldehyde (10 mmol), methyl acetoacetate (20 mmol), ammonium carbonate (15 mmol), and tetrabutylammonium bromide (10 mol%) in water.

-

Place the reaction vessel in an ultrasonic bath and irradiate for 30 minutes.

-

Monitor the reaction progress using TLC.

-

Upon completion, the product will precipitate.

-

Collect the solid product by filtration.

-

Wash the product with water and recrystallize from a suitable solvent (e.g., ethanol) to afford the pure 1,4-dihydropyridine.

References

- 1. benchchem.com [benchchem.com]

- 2. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]

- 3. nanobioletters.com [nanobioletters.com]

- 4. tandfonline.com [tandfonline.com]

- 5. mobt3ath.com [mobt3ath.com]

- 6. Green approach for synthesis of bioactive Hantzsch 1,4-dihydropyridine derivatives based on thiophene moiety via multicomponent reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Efficient One Pot Synthesis of 1,4-Dihydropyridines Under Solvent Free Conditions Using Carbonaceous Solid Acid Catalyst [opensciencepublications.com]

- 9. researchgate.net [researchgate.net]

- 10. files01.core.ac.uk [files01.core.ac.uk]

- 11. youtube.com [youtube.com]

- 12. scispace.com [scispace.com]

- 13. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]

An In-depth Technical Guide to the Hantzsch Reaction Between Formaldehyde and Acetylacetone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Hantzsch reaction between formaldehyde (B43269) and acetylacetone (B45752), a classic multi-component reaction that yields 3,5-diacetyl-1,4-dihydrolutidine (DDL). This reaction is of significant interest due to its application in the sensitive detection and quantification of formaldehyde, a compound of concern in environmental and health contexts.[1][2][3] This guide details the reaction mechanism, provides experimental protocols, summarizes key quantitative data, and presents visual diagrams of the reaction pathway and experimental workflow.

Reaction Overview and Mechanism

The reaction of formaldehyde with two equivalents of acetylacetone in the presence of a nitrogen donor, typically ammonia (B1221849) or an ammonium (B1175870) salt like ammonium acetate (B1210297), is a well-established example of the Hantzsch dihydropyridine (B1217469) synthesis.[4][5] The initial product is a 1,4-dihydropyridine (B1200194) derivative, this compound (DDL), a yellow and fluorescent compound.[6][7] This property is widely exploited for the colorimetric and fluorometric quantification of formaldehyde.[6][8]

The reaction proceeds through a series of intermediates. The currently accepted mechanism involves the formation of two key intermediates: an enamine from the reaction of acetylacetone and ammonia, and an α,β-unsaturated carbonyl compound (a chalcone-like intermediate) from the Knoevenagel condensation of formaldehyde and another molecule of acetylacetone.[4][9][10] A Michael addition of the enamine to the unsaturated carbonyl compound, followed by cyclization and dehydration, yields the final 1,4-dihydropyridine product.[9]

Quantitative Data

The following tables summarize the key quantitative data associated with the reaction product, this compound (DDL).

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₅NO₂ | [11] |

| Molecular Weight | 193.24 g/mol | [11] |

| Melting Point | 179.5 - 180.4 °C |

Table 2: Spectroscopic Data for this compound

| Spectroscopic Technique | Wavelength (λ_max) | Molar Absorption Coefficient (ε) | Reference |

| UV-Vis Absorption | 410 nm | 1483 L mol⁻¹ cm⁻¹ | |

| UV-Vis Absorption | 412 nm | Not specified | [6] |

| UV-Vis Absorption | 414 nm | Not specified | [12] |

| UV-Vis Absorption | 250 nm | 1645 L mol⁻¹ cm⁻¹ | |

| UV-Vis Absorption | 255 nm | 1812 L mol⁻¹ cm⁻¹ | |

| Fluorescence Emission | 510 nm | Not specified | [2][6] |

| Fluorescence Excitation | 415 nm | Not specified | [8] |

| Fluorescence Emission | 480 nm | Not specified | [8] |

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and its use in the quantification of formaldehyde.

3.1. Synthesis of this compound

This protocol is adapted from a one-pot synthesis approach.

-

Reagents:

-

Acetylacetone (0.02 mol)

-

Formaldehyde solution (0.0001 mol dm⁻³)

-

Ammonium source (e.g., plasma albumin as described in the reference, or ammonium acetate)

-

-

Procedure:

-

Combine 20 cm³ of the acetylacetone solution, 20 cm³ of the formaldehyde solution, and 10 cm³ of the ammonium source solution in a reflux flask.

-

Reflux the mixture on a water bath at room temperature (25°C) for 1 hour.

-

Allow the mixture to stand overnight. A yellow precipitate of this compound should form.

-

Filter the yellow adduct and dry it over phosphorus pentoxide (P₂O₅).

-

3.2. Quantification of Formaldehyde using the Nash Reagent (Hantzsch Reaction)

This protocol is based on the widely used Nash method for formaldehyde determination.[6][13]

-

Preparation of Nash Reagent:

-

Dissolve 150 g of ammonium acetate, 3 mL of glacial acetic acid, and 2 mL of acetylacetone in ultrapure water.

-

Adjust the final volume to 1000 mL with ultrapure water.[12]

-

Alternatively, a reagent can be prepared by mixing 2 mL of an acetic acid/ammonium acetate buffer (pH 6.53) with 2 mL of acetylacetone.[13]

-

-

Procedure:

-

Mix a sample containing formaldehyde (e.g., 1 mL) with the Nash reagent (e.g., 2 mL).[6]

-

Heat the mixture at a specific temperature for a set time (e.g., 60°C for 20 minutes or 37°C for 40 minutes).[8][13]

-

Cool the reaction mixture (e.g., with water for 5 minutes) and then allow it to stand at room temperature for a period (e.g., 20 minutes).[13]

-